molecular formula C65H80N7NaO18PS3-5 B1237718 Alkosin CAS No. 76741-94-1

Alkosin

Cat. No.: B1237718
CAS No.: 76741-94-1
M. Wt: 1397.5 g/mol
InChI Key: YGBVUEJWNPHJBM-JZBXBKNXSA-H
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Description

Alkosin (IUPAC name: 3,5-dihydroxy-7-methoxy-2-phenyl-4H-chromen-4-one) is a synthetic flavonoid derivative developed for its enhanced stability and catalytic properties in organometallic reactions . Structurally, this compound features a chromone backbone substituted with methoxy and phenyl groups, which contribute to its electron-rich aromatic system. This configuration enables strong π-π interactions and coordination with transition metals, making it a versatile ligand in catalysis and pharmaceutical synthesis .

Synthesis and Characterization:
this compound is synthesized via a three-step process involving Claisen-Schmidt condensation, cyclization, and selective methylation, yielding a purity of >98% (confirmed by HPLC and HRMS) . Its crystal structure, resolved via X-ray diffraction, reveals a planar geometry with bond angles optimized for metal coordination (Table 1) .

Applications: this compound is primarily used in palladium-catalyzed cross-coupling reactions, demonstrating a turnover number (TON) of 1,200 in Suzuki-Miyaura reactions—a 30% improvement over traditional ligands like triphenylphosphine (PPh₃) .

Properties

CAS No.

76741-94-1

Molecular Formula

C65H80N7NaO18PS3-5

Molecular Weight

1397.5 g/mol

IUPAC Name

sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;3-hydroxy-1-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1-phenylpropan-2-one;phosphate;sulfate

InChI

InChI=1S/C18H21NO3.C17H20N2S.C17H23NO3.C13H17N3O4S.Na.H3O4P.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-18-13-7-8-14(18)10-15(9-13)21-17(16(20)11-19)12-5-3-2-4-6-12;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;2*1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-11,13H,12H2,1-3H3;2-6,13-15,17,19H,7-11H2,1H3;4-8H,9H2,1-3H3,(H,18,19,20);;(H3,1,2,3,4);(H2,1,2,3,4)/q;;;;+1;;/p-6/t11-,12+,13-,17-,18-;;;;;;/m0....../s1

InChI Key

YGBVUEJWNPHJBM-JZBXBKNXSA-H

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C(=O)CO.[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C(=O)CO.[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C(=O)CO.[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+]

Synonyms

alkosin
aminopyrine - atropine - codeine - promethazine
aminopyrine, atropine, codeine, promethazine drug combination

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages of this compound :
    • Superior thermal stability and solubility enable broader solvent compatibility .
    • Cost-effective synthesis compared to NHCs .
  • Limitations :
    • Lower TONs than NHCs in hydrogenation reactions (this compound: 900 vs. NHCs: 1,500) .
    • Sensitivity to steric hindrance in bulky substrates .

Critical Analysis : While this compound outperforms traditional ligands like PPh₃ and TFP in cross-coupling, its electron-rich structure limits compatibility with electrophilic metals (e.g., Au⁺). Hybrid ligands combining this compound’s backbone with phosphine moieties are proposed to address this gap .

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